molecular formula C30H25N3OS B12138881 N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12138881
M. Wt: 475.6 g/mol
InChI Key: WIRLTADLXQDYQT-UHFFFAOYSA-N
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Description

N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a molecular formula of C30H25N3OS This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Benzamide Moiety: The benzamide group can be introduced through the reaction of aniline derivatives with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides or thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The thiazole ring is a common pharmacophore in many bioactive molecules, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for the modification of its structure to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiazole ring and phenyl groups can facilitate binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-3,4-Diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide: Similar structure but with different substitution patterns on the thiazole ring.

    N-ethyl-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide: Contains a thiazolidine ring instead of a thiazole ring.

Uniqueness

N-[(2Z)-4-phenyl-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of multiple phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of a thiazole ring with a benzamide moiety provides a versatile scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C30H25N3OS

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-phenyl-3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C30H25N3OS/c34-28(25-17-9-3-10-18-25)32-29-27(24-15-7-2-8-16-24)33(22-21-23-13-5-1-6-14-23)30(35-29)31-26-19-11-4-12-20-26/h1-20H,21-22H2,(H,32,34)

InChI Key

WIRLTADLXQDYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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